cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone
Overview
Description
Cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the methoxyphenyl group. The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired product. For example, Suzuki–Miyaura coupling is a common method used in the synthesis of such complex organic compounds .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This would require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies could be employed to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the methoxy group could yield a variety of derivatives with different functional groups.
Scientific Research Applications
Cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone include other dibenzo[b,e][1,4]diazepine derivatives with different substituents on the phenyl rings and the cyclopropyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications. The presence of the cyclopropyl group and the methoxyphenyl group provides unique chemical properties that can be exploited in various research and industrial contexts.
Properties
IUPAC Name |
5-(cyclopropanecarbonyl)-6-(3-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-26(2)14-20-23(22(29)15-26)24(17-7-6-8-18(13-17)31-3)28(25(30)16-11-12-16)21-10-5-4-9-19(21)27-20/h4-10,13,16,24,27H,11-12,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMZYISBYZQWPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4CC4)C5=CC(=CC=C5)OC)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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